molecular formula C12H20N2O2 B6617712 tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate CAS No. 1504422-31-4

tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B6617712
CAS No.: 1504422-31-4
M. Wt: 224.30 g/mol
InChI Key: ZFEXKEVZPDWCGE-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a propargylamine (prop-2-yn-1-yl) substituent at the 3-position. This structure combines the rigidity of the pyrrolidine ring with the reactivity of the propargyl group, making it a valuable intermediate in organic synthesis, particularly in click chemistry and medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXKEVZPDWCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

  • Amination Reaction: : The starting material, prop-2-yn-1-ylamine, is reacted with a suitable pyrrolidine derivative under controlled conditions to form the intermediate amino-pyrrolidine compound.

  • Carbonylation: : The intermediate is then subjected to carbonylation using a tert-butyl carbamate derivative to introduce the tert-butyl carboxylate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxo Derivatives: : Resulting from oxidation reactions.

  • Reduced Compounds: : Resulting from reduction reactions.

  • Substituted Derivatives: : Resulting from substitution reactions.

Scientific Research Applications

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be used in the study of biological systems and processes, particularly in the context of amino acid derivatives.

  • Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Propargylamine (prop-2-yn-1-yl) C12H20N2O2 224.30 (calculated) Click chemistry, medicinal intermediates
tert-Butyl 3-[(3,4-dichlorophenyl)sulfanyl]pyrrolidine-1-carboxylate 3,4-Dichlorophenylsulfanyl C16H21Cl2NO2S 370.31 High yield (91%), yellowish oil
tert-Butyl 3-[(3-aminopyridin-2-yl)amino]pyrrolidine-1-carboxylate 3-Aminopyridinylamino C14H22N4O2 278.36 Chiral center, potential kinase inhibitors
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 4-Aminopyrazolyl C12H20N4O2 252.32 Heterocyclic building block
tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate Benzoxazol-2-ylamino C16H21N3O3 303.36 Fluorescent probes, enzyme inhibitors
tert-Butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate Methoxy-methylcarbamoyl C12H22N2O4 258.32 Peptide coupling, polymer synthesis
tert-Butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate Chlorotriazinyl-methylamino C13H20ClN5O2 313.79 Discontinued (likely due to instability)

Key Observations:

Substituent Diversity :

  • The propargylamine group in the target compound () distinguishes it from sulfur-containing analogs (e.g., ) or aromatic heterocycles (e.g., ). This group enables alkyne-azide cycloadditions (click chemistry).
  • Compounds with pyridine () or pyrazole () substituents are tailored for biological targeting, such as kinase inhibition ().

Synthetic Utility :

  • The methoxy-methylcarbamoyl derivative () is optimized for carbamate-based coupling reactions, whereas the chlorotriazinyl analog () may have been used in covalent binding studies before discontinuation.

Physical Properties :

  • The 3,4-dichlorophenylsulfanyl derivative () is isolated as a high-yield (91%) oil, contrasting with crystalline solids like the spiro-pyrrolidine-oxindole analog (melting point 99°C, ).

Biological Relevance: Compounds such as 3-aminopyridinylamino () and benzoxazol-2-ylamino () derivatives are associated with enzyme inhibition or receptor modulation, while the target compound’s propargyl group may enhance metabolic stability in drug candidates.

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